molecular formula C8H8FN B577588 3-Cyclopropyl-2-fluoropyridine CAS No. 1227177-68-5

3-Cyclopropyl-2-fluoropyridine

Cat. No.: B577588
CAS No.: 1227177-68-5
M. Wt: 137.157
InChI Key: VVFSMQRQXSDRMJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C8H8FN It features a pyridine ring substituted with a cyclopropyl group at the third position and a fluorine atom at the second position

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of SM cross-coupling reactions, 3-Cyclopropyl-2-fluoropyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .

Result of Action

Given its role in sm cross-coupling reactions , it can be inferred that it contributes to the formation of carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoropyridine can be achieved through several methods. One common approach involves the cyclopropylation of 2-fluoropyridine using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluoropyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropyl-2-fluoropyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Cyclopropylpyridine
  • 2,3-Difluoropyridine

Comparison: 3-Cyclopropyl-2-fluoropyridine is unique due to the presence of both the cyclopropyl group and the fluorine atom, which impart distinct chemical and physical properties Compared to 2-Fluoropyridine, the cyclopropyl group adds steric hindrance and alters the compound’s reactivity

Properties

IUPAC Name

3-cyclopropyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSMQRQXSDRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731525
Record name 3-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227177-68-5
Record name 3-Cyclopropyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-2-fluoropyridine (1.56 g, 8.86 mmol), cyclopropylboronic acid (990 mg, 11.5 mmol), potassium phosphate (6.59 g, 31.0 mmol) and tricyclohexylphosphine (249 mg, 0.89 mmol) in a mixed solvent of toluene (40 mL) and water (2 mL) under a nitrogen atmosphere was added palladium(ii) acetate (99.5 mg, 0.443 mmol). The reaction mixture was heated at 100° C. for 3 h. The mixture was allowed to cool to RT, filtered through a pad of Celite™ and washed with EtOAc. The crude product was chromatographed through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient of 0% to 10% EtOAc in hexane, to provide 3-cyclopropyl-2-fluoropyridine as light-yellow oil.
Quantity
1.56 g
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reactant
Reaction Step One
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990 mg
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reactant
Reaction Step One
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potassium phosphate
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6.59 g
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reactant
Reaction Step One
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249 mg
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reactant
Reaction Step One
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99.5 mg
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catalyst
Reaction Step One
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Quantity
2 mL
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solvent
Reaction Step One
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40 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Fluoro-3-iodopyridine (300 mg, 1.34 mmol), potassium cyclopropyltrifluoroborate (498 mg, 3.36 mmol), palladium (II) acetate (30 mg, 0.135 mmol) are dissolved in toluene (4 mL) under a nitrogen flow. Tricyclohexylphosphine (75 mg, 0.27 mmol), tri-potassium phosphate (1.1 g, 5.38 mmol) and water (0.4 mL) are added and the reaction mixture is heated under microwave irradation (130° C.) for 2 h. At rt, water is added and the aqueous layer is extracted with DCM. Then the organic layer is washed with water and brine, separated and dried to furnish 3-cyclopropyl-2-fluoro-pyridine (200 mg, 97%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
4 mL
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solvent
Reaction Step One
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30 mg
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catalyst
Reaction Step One
Quantity
75 mg
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reactant
Reaction Step Two
Name
tri-potassium phosphate
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1.1 g
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reactant
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0.4 mL
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